Cci-103F

描述

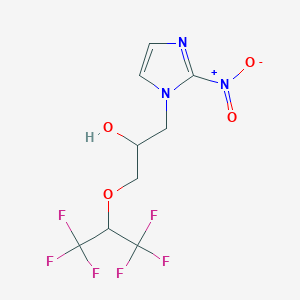

1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- is a complex organic compound belonging to the class of nitroaromatic compounds. These compounds are characterized by the presence of a nitro group (NO2) attached to an aromatic ring. This specific compound features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The compound is notable for its unique structure, which includes a trifluoromethyl group and an ethoxy group, making it a subject of interest in various fields of scientific research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- typically involves multiple steps. One common method involves the reaction of imidazole with ethylene oxide to form 1-(2-hydroxyethyl)imidazole. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall efficiency .

化学反应分析

Types of Reactions

1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized imidazole derivatives .

科学研究应用

Tumor Hypoxia Detection

One of the primary applications of CCI-103F is in the detection and study of tumor hypoxia. It has been used extensively in both rodent models and canine tumors to assess the prevalence and distribution of hypoxic cells. A significant study involving 32 primary malignant canine tumors demonstrated that this compound could label hypoxic regions effectively, providing insights into tumor biology and treatment responses .

Table 1: Summary of Studies Using this compound in Tumor Hypoxia Detection

| Study | Sample Type | Methodology | Key Findings |

|---|---|---|---|

| Jin et al., 1990 | Mouse Tumors | ^1H/^19F MRS | Dynamic measurements of retention; correlation with radiosensitivity. |

| Thrall et al., 1994 | Canine Tumors | Immunohistochemistry | Distribution patterns of this compound correlated with tumor characteristics. |

| Ljungkvist et al., 2006 | Murine Tumors | Imaging Analysis | Dynamics of hypoxia post-irradiation; implications for treatment timing. |

Evaluation of Treatment Efficacy

This compound has been instrumental in evaluating the efficacy of various cancer treatments by monitoring changes in tumor hypoxia over time. By assessing how hypoxic regions respond to therapies such as radiation or chemotherapy, researchers can gain valuable insights into tumor behavior and potential resistance mechanisms .

Canine Tumor Study

In a comprehensive study involving canine tumors, this compound was administered intravenously at a dose of 40 mg/kg. Histological examination revealed that hypoxic cells were present in 31 out of 32 tumors analyzed, with an average labeling percentage of 12.2%. This study highlighted the utility of this compound as a non-radioactive method for detecting nitroimidazole adducts at the cellular level, allowing concurrent histological examination .

Comparative Studies with Other Markers

Research comparing this compound with other hypoxia markers such as pimonidazole has provided insights into their relative effectiveness in different tumor types. In one study, both markers were used concurrently to assess their distribution and binding patterns in canine tumors, revealing that this compound offered distinct advantages in certain contexts due to its higher signal intensity and specificity .

作用机制

The mechanism of action of 1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and contributing to the compound’s biological effects .

相似化合物的比较

Similar Compounds

2-Methylimidazole: A simpler imidazole derivative with a methyl group.

Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal medication.

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another nitroimidazole derivative with similar antimicrobial properties

Uniqueness

1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- is unique due to its combination of a nitro group, trifluoromethyl group, and ethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

CCI-103F is a nitroimidazole compound primarily utilized as a hypoxia marker in cancer research. Its biological activity is closely associated with the identification and quantification of hypoxic cells within tumors, which is critical for understanding tumor microenvironments and developing targeted therapies. This article delves into the biological activity of this compound, supported by various studies and data tables that illustrate its efficacy and applications in cancer research.

This compound operates by selectively labeling hypoxic cells through a reduction mechanism that occurs under low oxygen conditions. This property makes it an effective tool for assessing tumor hypoxia, which is often linked to tumor aggressiveness and resistance to conventional therapies. The compound is preferentially reduced in hypoxic environments, leading to its accumulation in these regions, allowing for visualization and quantification.

Hypoxic Cell Labeling

A significant study investigated the distribution of this compound in canine tumors, revealing that the labeling heterogeneity varied significantly among different tumors. The study employed immunostaining techniques to assess nitroimidazole-labeled hypoxic cells in 24 canine tumors. Key findings included:

- Intratumoral Variation : 27% of total variation was attributed to differences within individual tumors.

- Intertumoral Variation : 30% of total variation was observed between different tumors.

- Residual Variation : 43% of variation occurred at the microscopic level, indicating substantial heterogeneity in hypoxic cell distribution within tumors .

Comparative Studies

In a comparative analysis with pimonidazole, another hypoxia marker, this compound demonstrated similar abilities to discriminate between hypoxic and normoxic cells. This dual-marker strategy allowed researchers to quantify transient changes in tumor hypoxia over time using flow cytometry. The study highlighted that sequential administration of both markers could provide a more comprehensive understanding of tumor oxygenation dynamics .

Canine Tumor Studies

In a series of studies involving canine tumors, this compound was used extensively to evaluate tumor hypoxia. One notable case involved comparing oral and intravenous administration methods of pimonidazole while using this compound as a control. The findings indicated that both administration routes provided valuable insights into the hypoxic status of tumors, with implications for treatment strategies .

Human Tumor Xenografts

In human tumor xenograft models, this compound was utilized alongside pimonidazole to assess changes in tumor hypoxia. The results demonstrated that the combination of these markers could effectively delineate areas of fluctuating oxygen levels within tumors, providing critical data for therapeutic planning and evaluation .

Data Tables

| Study | Findings | Hypoxia Marker Used |

|---|---|---|

| Canine Tumor Study | 27% intratumoral variation; 30% intertumoral variation | This compound |

| Dual Marker Analysis | Effective discrimination between hypoxic and normoxic cells | This compound & Pimonidazole |

| Human Xenograft Evaluation | Quantified transient changes in tumor oxygenation | This compound & Pimonidazole |

属性

IUPAC Name |

1-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-(2-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F6N3O4/c10-8(11,12)6(9(13,14)15)22-4-5(19)3-17-2-1-16-7(17)18(20)21/h1-2,5-6,19H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMNREHJLVXWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(COC(C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F6N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908903 | |

| Record name | 1-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104290-39-3 | |

| Record name | Cci 103F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104290393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCI-103F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IW6LAX4HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。